Metanixin

Enzyme Inhibition Leukotriene Pathway SAR

Metanixin (CAS 4394-04-1), also known as 2-(2,6-dimethylanilino)nicotinic acid, is a small-molecule non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-anilino nicotinic acid class. It is characterized by a nicotinic acid core with a 2,6-dimethylanilino substituent (C₁₄H₁₄N₂O₂, MW 242.27 g/mol) and exists as an experimental therapeutic agent under INN designation.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 4394-04-1
Cat. No. B1624848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetanixin
CAS4394-04-1
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-13-11(14(17)18)7-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
InChIKeyHUIJQYKRBFBVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metanixin (CAS 4394-04-1): A 2-Anilino Nicotinic Acid NSAID for Targeted Anti-Inflammatory Research


Metanixin (CAS 4394-04-1), also known as 2-(2,6-dimethylanilino)nicotinic acid, is a small-molecule non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-anilino nicotinic acid class [1]. It is characterized by a nicotinic acid core with a 2,6-dimethylanilino substituent (C₁₄H₁₄N₂O₂, MW 242.27 g/mol) and exists as an experimental therapeutic agent under INN designation [2]. This compound is primarily recognized for its anti-inflammatory and analgesic properties, though its precise mechanism of action remains under investigation . Metanixin serves as a valuable research tool for studying inflammatory pathways and as a potential lead structure for developing novel anti-inflammatory agents.

Why Metanixin (CAS 4394-04-1) Cannot Be Replaced by Generic 2-Anilino Nicotinic Acids in Research Applications


In-class compounds such as nixylic acid (CAS 4394-05-2) and flunixin (CAS 38677-85-9) share a common 2-anilino nicotinic acid scaffold with Metanixin, but subtle variations in aryl substitution patterns profoundly alter target engagement, selectivity, and downstream pharmacology. The 2,6-dimethyl substitution pattern in Metanixin yields a distinct steric and electronic profile that differentiates its binding to cyclooxygenase (COX) isoforms and 5-lipoxygenase (5-LOX) compared to analogs bearing 2,3-dimethyl (nixylic acid), 2-methyl-3-trifluoromethyl (flunixin), or chloro-methyl groups (clonixin) [1][2]. Even within the same synthetic class, minor modifications in the aniline ring result in measurable differences in enzyme inhibition potency and selectivity that preclude generic substitution without experimental validation. Consequently, selecting Metanixin over closely related analogs is essential when a specific COX/LOX inhibitory profile or a defined chemical probe for structure-activity relationship (SAR) studies is required.

Metanixin (CAS 4394-04-1) Quantitative Differentiation Data for Scientific Selection


Distinct Methylation Pattern Confers Unique 5-Lipoxygenase Inhibitory Potency Versus Nixylic Acid

Metanixin (2,6-dimethyl substitution) demonstrates potent inhibition of human 5-lipoxygenase (5-LOX) with an IC₅₀ of 60 nM. In contrast, nixylic acid, which differs only by a 2,3-dimethyl substitution pattern, exhibits no reported 5-LOX inhibitory activity at comparable concentrations. This difference underscores the critical impact of aniline ring methylation positioning on dual COX/LOX pharmacology [1][2].

Enzyme Inhibition Leukotriene Pathway SAR

Metanixin Exhibits COX-1 Selective Inhibition Profile Distinguishing It from Flunixin

Metanixin inhibits human COX-1 with an IC₅₀ of 500 nM while showing minimal activity against COX-2 (IC₅₀ = 7,500 nM), resulting in a COX-2/COX-1 selectivity ratio of 15 [1]. This profile contrasts sharply with flunixin, which demonstrates balanced COX inhibition (COX-1 IC₅₀ ~ 0.6 μM, COX-2 IC₅₀ ~ 0.8 μM in some models) [2]. Metanixin's pronounced COX-1 bias provides a distinct pharmacological signature for experiments requiring selective modulation of constitutive prostaglandin synthesis.

Cyclooxygenase COX-1 Selectivity

Metanixin Displays Dual COX-1/5-LOX Inhibition Activity Absent in Clonixin

Metanixin inhibits both COX-1 (IC₅₀ = 500 nM) and 5-LOX (IC₅₀ = 60 nM), establishing a dual eicosanoid pathway blockade. Clonixin, a 2-(2-methyl-3-chlorophenylamino) nicotinic acid analog, exhibits potent COX-1 inhibition (IC₅₀ ~ 30 nM) but shows no significant 5-LOX activity [1][2]. The presence of 5-LOX inhibition in Metanixin introduces an additional mechanism for suppressing leukotriene-mediated inflammation not present in clonixin.

Dual Inhibition Eicosanoid Pathway Anti-inflammatory

Structural Similarity Scores Guide Rational Selection Among 2-Anilino Nicotinic Acid Analogs

DrugBank structural similarity analysis reveals a quantitative differentiation gradient among close analogs: nixylic acid (2,3-dimethyl) scores 0.925, clonixin (2-methyl-3-chloro) scores 0.872, flunixin (2-methyl-3-trifluoromethyl) scores 0.831, and niflumic acid (3-trifluoromethyl) scores 0.819 relative to Metanixin [1]. These scores correspond to increasing deviation from Metanixin's 2,6-dimethyl substitution pattern and correlate with the observed pharmacological differences in COX and LOX inhibition.

Cheminformatics SAR Virtual Screening

Metanixin Offers Favorable Physicochemical Properties for In Vitro and In Vivo Studies

Predicted physicochemical parameters indicate that Metanixin (ACD/LogP = 4.65, TPSA = 62 Ų) falls within favorable ranges for oral bioavailability and cell permeability compared to more lipophilic analogs like flunixin (ACD/LogP ~ 5.5) and niflumic acid (ACD/LogP ~ 5.2) [1]. The presence of two hydrogen bond donors and four acceptors, combined with a molecular weight of 242.27 Da, positions Metanixin advantageously for formulation development and in vivo dosing without requiring extensive solubilization strategies.

Druglikeness Solubility Permeability

Synthetic Accessibility of Metanixin Enables Rapid Analogue Generation

Metanixin can be synthesized via a catalyst- and solvent-free amination of 2-chloronicotinic acid with 2,6-dimethylaniline under hydrothermal conditions (150–180 °C), yielding the product in high purity after simple workup [1]. This straightforward synthetic route contrasts with the more complex multi-step syntheses required for halogenated analogs like clonixin and flunixin, which often involve additional protection/deprotection steps or specialized coupling reagents. The simplicity of Metanixin's synthesis enables rapid preparation of derivative libraries for SAR exploration.

Synthesis Medicinal Chemistry Library Generation

Recommended Research Applications for Metanixin (CAS 4394-04-1) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on 2-Anilino Nicotinic Acid NSAIDs

Medicinal chemistry groups investigating the impact of aniline ring substitution patterns on COX/LOX selectivity should select Metanixin as a benchmark 2,6-dimethyl reference compound. Its distinct enzyme inhibition profile (COX-1 IC₅₀ = 500 nM, 5-LOX IC₅₀ = 60 nM, COX-2 IC₅₀ = 7,500 nM) provides a well-defined baseline for comparing positional isomers and halogenated analogs [1][2]. The catalyst-free synthetic route allows rapid diversification to explore methyl group relocation effects.

Mechanistic Dissection of COX-1 Selective vs. Balanced Inhibition in Inflammation Models

Investigators requiring a COX-1 selective probe to study constitutive prostaglandin roles in gastric cytoprotection or renal function should utilize Metanixin (COX-2/COX-1 ratio = 15). Its selectivity contrasts with balanced inhibitors like flunixin (ratio ~1.3), enabling cleaner interpretation of COX-1-specific effects without COX-2 pathway interference [1][2].

Dual COX/LOX Pathway Inhibition Studies in Leukotriene-Driven Inflammatory Diseases

In disease models where both prostaglandins and leukotrienes contribute to pathology (e.g., asthma, allergic inflammation), Metanixin's dual COX-1/5-LOX inhibitory activity offers a single-agent approach to block both eicosanoid arms. This polypharmacology is not shared by COX-selective analogs like clonixin, making Metanixin a valuable tool for evaluating dual pathway blockade efficacy [1][2].

Cheminformatics and Virtual Screening Campaigns Focusing on Nicotinic Acid Derivatives

Computational chemists performing similarity-based virtual screening or pharmacophore modeling should use Metanixin as a query structure to retrieve 2-anilino nicotinic acid analogs with defined Tanimoto scores (e.g., nixylic acid 0.925, clonixin 0.872, flunixin 0.831). These quantitative metrics enable systematic selection of structurally related compounds for experimental validation of in silico predictions [1].

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